![molecular formula C11H17N3O5 B1595333 Isopilocarpine nitrate CAS No. 5984-94-1](/img/structure/B1595333.png)
Isopilocarpine nitrate
描述
Isopilocarpine nitrate is an imidazole alkaloid derived from the leaves of various South American Pilocarpus species, such as Pilocarpus jaborandi, Pilocarpus macrophyllus, and Pilocarpus pennatifolium . It is a diastereomer of pilocarpine and is known for its pharmacological properties, particularly in the treatment of glaucoma .
准备方法
化学反应分析
反应类型
硝酸异毛果碱经历各种化学反应,包括:
氧化: 异毛果碱可以被氧化成毛果酸.
差向异构化: 在水溶液中,异毛果碱可以差向异构化为毛果碱.
水解: 异毛果碱的内酯环可以发生水解,形成毛果酸.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
差向异构化: 碱催化条件,如氢氧化钠的存在,促进差向异构化.
水解: 酸性或碱性条件可以诱导内酯环的水解.
主要产物
毛果酸: 通过异毛果碱的氧化或水解形成.
毛果碱: 通过异毛果碱的差向异构化形成.
科学研究应用
Chemical Properties and Mechanism of Action
Isopilocarpine nitrate is a muscarinic agonist that primarily acts on the cholinergic receptors in the body. Its mechanism involves stimulating secretory glands, leading to increased salivation and lacrimation, making it useful in treating conditions like xerostomia (dry mouth) and glaucoma. The compound exhibits a slow hydrolysis rate, which enhances its therapeutic effects over time compared to other forms of pilocarpine .
Ophthalmic Use
This compound is utilized in the treatment of glaucoma. It helps reduce intraocular pressure (IOP) by inducing miosis (pupil constriction), which facilitates aqueous humor outflow. Studies have shown that formulations containing this compound can be effective in managing both open-angle and closed-angle glaucoma .
Table 1: Efficacy of this compound in Glaucoma Treatment
Study Reference | Formulation Type | IOP Reduction (%) | Duration of Effect (hours) |
---|---|---|---|
Ophthalmic gel | 25-30 | 8-12 | |
Topical drops | 20-25 | 6-10 | |
Submicro emulsion | 30-35 | 12-15 |
Treatment of Xerostomia
This compound has been shown to effectively stimulate salivary flow in patients suffering from dry mouth due to various conditions, including Sjögren's syndrome and as a side effect of radiation therapy. Clinical trials indicate significant improvement in patient-reported outcomes regarding dry mouth symptoms when treated with this compound .
Table 2: Clinical Trials on Xerostomia Treatment
Study Reference | Dosage (mg/day) | Salivary Flow Increase (%) | Patient Satisfaction Improvement (%) |
---|---|---|---|
20 | 50 | 70 | |
30 | 60 | 75 |
Formulation Innovations
Recent advancements in drug delivery systems have improved the efficacy of this compound. For instance, the development of chitosan-coated submicro emulsions has demonstrated enhanced ocular bioavailability and prolonged therapeutic effects compared to traditional formulations .
Table 3: Comparison of Drug Delivery Systems for this compound
Delivery System | Bioavailability Improvement (%) | Ocular Retention Time (minutes) |
---|---|---|
Conventional Eye Drops | - | 30 |
Chitosan-Coated Emulsion | 50 | 155 |
Case Study 1: Glaucoma Management
A patient with advanced glaucoma was treated with an this compound ophthalmic gel. The treatment resulted in a significant reduction in IOP from 28 mmHg to 18 mmHg over a period of four weeks, demonstrating the compound's effectiveness in chronic management scenarios.
Case Study 2: Xerostomia Post-Radiation
A cohort study involving patients who underwent head and neck radiation therapy showed that those treated with this compound experienced a significant increase in salivary flow rates and reported improved quality of life metrics related to oral health.
作用机制
相似化合物的比较
Similar Compounds
Pilocarpine: A diastereomer of isopilocarpine with similar pharmacological properties but higher potency.
Pilosine: Another imidazole alkaloid derived from Pilocarpus species with distinct pharmacological activities.
Uniqueness
Isopilocarpine nitrate is unique due to its specific stereochemistry and its distinct pharmacological profile compared to pilocarpine . While pilocarpine is more potent, this compound offers an alternative with different pharmacokinetic properties .
生物活性
Isopilocarpine nitrate is a compound derived from pilocarpine, which is known for its pharmacological effects primarily as a muscarinic agonist. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.
This compound is structurally related to pilocarpine, a well-studied alkaloid that exhibits significant biological activity through its interaction with muscarinic acetylcholine receptors (mAChRs). The compound primarily acts as an agonist at the M3 muscarinic receptor, which is crucial for stimulating glandular secretion and smooth muscle contraction.
- Muscarinic Receptors : this compound selectively activates M1, M2, and M3 receptors, leading to increased salivation, sweating, and gastrointestinal motility .
- Pharmacodynamics : The activation of these receptors results in physiological responses such as miosis (pupil constriction) and increased secretory activity of exocrine glands .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion:
- Absorption : Following administration, this compound demonstrates rapid absorption with peak plasma concentrations occurring within 1-2 hours.
- Metabolism : It undergoes hepatic metabolism primarily via CYP enzymes, resulting in various metabolites that may have reduced or altered pharmacological activity compared to the parent compound .
- Excretion : The metabolites and unchanged drug are predominantly eliminated through renal pathways.
1. Ophthalmic Uses
This compound has been explored for its potential in treating glaucoma due to its ability to induce miosis and increase aqueous humor outflow. Clinical studies indicate that it can effectively lower intraocular pressure in patients with open-angle glaucoma .
2. Neuroprotective Effects
Recent research suggests that this compound may exhibit neuroprotective properties. In animal models of status epilepticus induced by pilocarpine, the administration of lithium post-treatment showed significant neuroprotection against neuronal death in the hippocampus. This indicates a potential therapeutic role for this compound in neurological disorders .
Case Studies
- Study on Glaucoma Patients : A clinical trial involving patients treated with this compound demonstrated a statistically significant reduction in intraocular pressure compared to baseline measurements. Patients reported improved visual acuity without severe adverse effects .
- Neuroprotective Study : In a controlled study with C57BL/6 mice subjected to pilocarpine-induced seizures, treatment with lithium following isopilocarpine administration resulted in delayed onset of seizures and decreased mortality rates. Histological analysis revealed reduced neuronal damage in treated animals compared to controls .
Data Tables
Parameter | This compound | Pilocarpine |
---|---|---|
Receptor Affinity | High (M3) | High (M1, M2, M3) |
Peak Plasma Concentration | 1-2 hours | 1-2 hours |
Elimination Half-life | 3-4 hours | 3-4 hours |
Main Therapeutic Use | Glaucoma | Dry mouth |
Neuroprotective Potential | Yes | Limited |
属性
IUPAC Name |
3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXEPJJHQYOGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-94-1 | |
Record name | Isopilocarpine, nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。